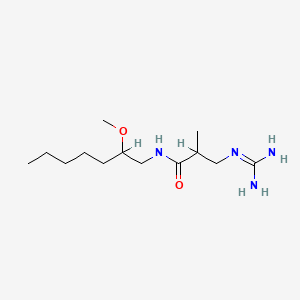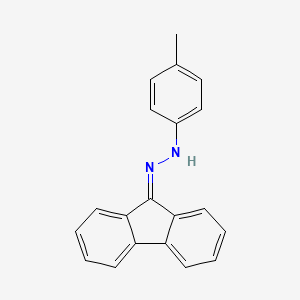
N-(9-fluorenylideneamino)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-fluorenylideneamino)-4-methylaniline is a member of fluorenes.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensor Development
N-(9-fluorenylideneamino)-4-methylaniline has been explored in the development of conjugated polymers with fluorescence sensing characteristics. These polymers, including derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine), show promise in environmental protection, biosensing, and toxin detection in food. They exhibit excellent fluorescence properties in detecting both acids and amines, and can be used in both solution and gas phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).
Imine Formation in Organic Chemistry
The compound plays a role in the study of imine-forming elimination reactions. Such reactions, including the solvolysis of 9-(N-chloro-N-methylamino)fluorene to produce the imine fluorenylidenemethylamine, have been characterized through various spectroscopic techniques. These findings contribute to a deeper understanding of E2 type reactions and the mechanisms behind solvent- and base-promoted reactions (Meng & Thibblin, 1997).
Studies in Photoreduction and Quenching
Research involving N-(9-fluorenylideneamino)-4-methylaniline also encompasses studies on photoreduction and quenching of aromatic ketones by amines. This includes the examination of how polar substituents impact the photoreduction process, which is critical in understanding the underlying chemical processes and potential applications in photochemistry and materials science (Parsons & Cohen, 1974).
Synthesis and Optical Properties
The synthesis of N-(9-fluorenylideneamino)-4-methylaniline derivatives and their optical properties have been a subject of research. The synthesis involves reactions with various aniline derivatives, leading to the creation of novel luminescent compounds. Their properties have been investigated through UV-Vis absorption and fluorescence emission spectra, offering insights into the application of these compounds in optical technologies (Zhao, 2008).
Generation and Characterization in Photochemistry
The compound has been used in the generation and characterization of selenocysteinyl radicals, particularly in laser flash photolysis studies. This research contributes to a deeper understanding of the photolysis process and the formation of radicals, which is essential in photochemical applications and the study of radical chemistry (Kolano, Bucher, Schade, Grote, & Sander, 2005).
Propiedades
Nombre del producto |
N-(9-fluorenylideneamino)-4-methylaniline |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-(fluoren-9-ylideneamino)-4-methylaniline |
InChI |
InChI=1S/C20H16N2/c1-14-10-12-15(13-11-14)21-22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3 |
Clave InChI |
PNQGCUBIIRWOLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
CC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




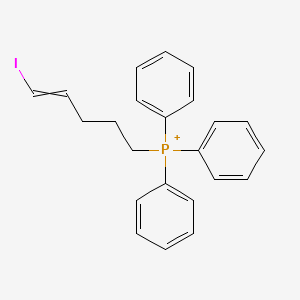

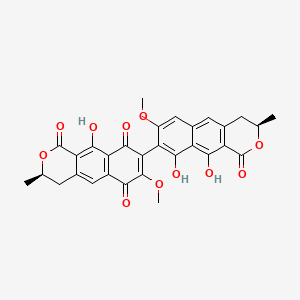
![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)



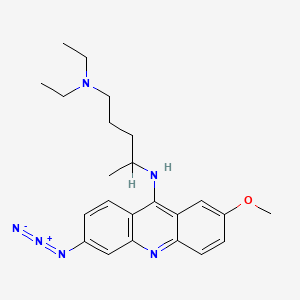
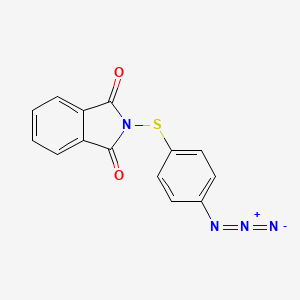

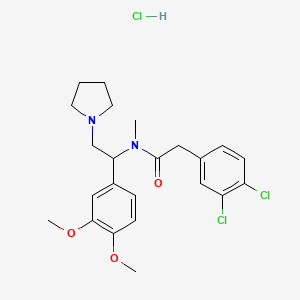
![2-[[22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid](/img/structure/B1231380.png)
